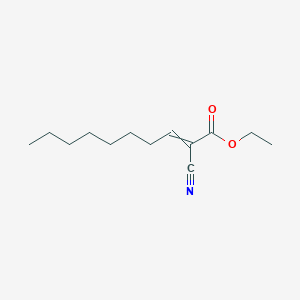

Ethyl 2-cyanodec-2-enoate

説明

Ethyl 2-cyanodec-2-enoate is an α,β-unsaturated ester characterized by a cyano group (-CN) at the α-position and a decenyl chain at the β-position. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The compound combines the reactivity of a nitrile group with the hydrophobic nature of a long alkyl chain, making it valuable in organic synthesis, particularly in nucleophilic addition reactions and as a precursor for specialty polymers .

特性

CAS番号 |

192705-39-8 |

|---|---|

分子式 |

C13H21NO2 |

分子量 |

223.31 g/mol |

IUPAC名 |

ethyl 2-cyanodec-2-enoate |

InChI |

InChI=1S/C13H21NO2/c1-3-5-6-7-8-9-10-12(11-14)13(15)16-4-2/h10H,3-9H2,1-2H3 |

InChIキー |

XNQWZFPJGCQLQJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC=C(C#N)C(=O)OCC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-シアノデク-2-エン酸エチルは、クネーフェナーゲル縮合反応によって合成することができます。この反応は、エチルシアノ酢酸と適切なアルデヒドを、ナトリウムエトキシドなどの塩基の存在下で縮合させることを伴います。 この反応は通常、約1時間還流温度でエタノール中で行われるか、または室温で2〜8時間行われます 。このプロセスは、炭素-炭素二重結合の形成と水の脱離を伴います。

工業生産方法

工業的な設定では、2-シアノデク-2-エン酸エチルの生産は、同様のクネーフェナーゲル縮合反応を、より大規模で行うことを含む可能性があります。連続フロー反応器の使用と反応条件の最適化により、収率と効率を高めることができます。 さらに、より持続可能なプロセスを実現するために、環境に優しい溶媒や触媒の使用が検討されています .

化学反応の分析

科学研究の用途

2-シアノデク-2-エン酸エチルは、科学研究において幅広い用途があります。

化学: 有機合成や高分子化学におけるビルディングブロックとして使用されます。

生物学: 生分解性ポリマーを形成する能力のために、ドラッグデリバリーシステムにおける潜在的な用途について調査されています。

医学: 組織接着剤や創傷閉鎖用途での使用について検討されています。

科学的研究の応用

Ethyl 2-cyanodec-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential in drug delivery systems due to its ability to form biodegradable polymers.

Medicine: Explored for its use in tissue adhesives and wound closure applications.

Industry: Utilized in the production of adhesives, coatings, and sealants .

作用機序

類似の化合物との比較

類似の化合物

エチルシアノ酢酸: 2-シアノデク-2-エン酸エチルの合成における前駆体。

メチルシアノ酢酸: 類似の構造ですが、エチルエステル基ではなくメチルエステル基を持っています。

2-シアノアクリレートエチル: スーパーグルーやその他の接着剤での使用で知られています。

独自性

2-シアノデク-2-エン酸エチルは、その特定の構造により、独特の反応性と重合特性を示すため、独特です。 エチルシアノ酢酸やメチルシアノ酢酸と比較して、長い炭素鎖は、接着剤や高分子化学における特殊な用途に適した異なる物理的および化学的特性を提供します.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares Ethyl 2-cyanodec-2-enoate with structurally related esters:

| Compound Name | Molecular Formula | Substituents | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Ethyl 2-cyanodec-2-enoate | C₁₃H₁₉NO₂ | Cyano, decenyl chain | Ester, nitrile, alkene | 221.30 | High polarity, reactive α-site |

| Ethyl 2-cyano-2-phenylacetate | C₁₁H₁₁NO₂ | Cyano, phenyl | Ester, nitrile | 189.21 | Aromatic, moderate solubility |

| Ethyl (2E)-2-decenoate | C₁₂H₂₂O₂ | Decenyl chain | Ester, alkene | 198.30 | Lipophilic, low polarity |

| Ethyl 2-acetylheptanoate | C₁₁H₂₀O₃ | Acetyl, heptyl | Ester, ketone | 200.28 | Electron-withdrawing ketone |

Key Observations :

- Cyano vs. Acetyl Groups: The cyano group in Ethyl 2-cyanodec-2-enoate is a stronger electron-withdrawing group compared to the acetyl group in Ethyl 2-acetylheptanoate, enhancing its electrophilicity at the α-position .

- Chain Length and Polarity: The decenyl chain in Ethyl 2-cyanodec-2-enoate increases lipophilicity relative to Ethyl 2-cyano-2-phenylacetate, which has a polar aromatic ring .

- Reactivity: The α,β-unsaturation in Ethyl 2-cyanodec-2-enoate facilitates conjugate additions, whereas Ethyl (2E)-2-decenoate (lacking a cyano group) is less reactive toward nucleophiles .

Physicochemical Properties

- Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to Ethyl (2E)-2-decenoate, which is more soluble in non-polar solvents .

- Stability: The electron-withdrawing cyano group stabilizes the α-carbon against hydrolysis, unlike Ethyl 2-acetylheptanoate, where the acetyl group is more prone to nucleophilic attack .

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-cyanodec-2-enoate, and how can purity be validated?

Methodological Answer:

Ethyl 2-cyanodec-2-enoate can be synthesized via Knoevenagel condensation between ethyl cyanoacetate and a decanal derivative under acidic or basic catalysis. Key steps include:

- Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for aldehyde:cyanoacetate) and temperature (60–80°C) to minimize side products.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via TLC (Rf comparison) and HPLC (≥95% purity threshold) .

- Purity Confirmation : Combine melting point analysis with -NMR to detect residual solvents or unreacted starting materials.

Basic: Which spectroscopic techniques are critical for structural elucidation of Ethyl 2-cyanodec-2-enoate?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of nitrile (C≡N, ~2200–2260 cm) and ester (C=O, ~1720–1740 cm) functional groups.

- NMR Analysis :

- -NMR: Identify α,β-unsaturated ester protons (δ 5.5–6.5 ppm for enoate protons) and nitrile proximity effects.

- -NMR: Assign carbons adjacent to the nitrile group (δ 115–120 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns.

- Crystallographic Visualization : Use ORTEP-3 for 3D structural representation if single crystals are obtained .

Advanced: How can contradictions in crystallographic data for Ethyl 2-cyanodec-2-enoate be resolved?

Methodological Answer:

Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or incorrect space group assignment. Address these by:

- Refinement Tools : Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., anisotropic displacement parameters) .

- Validation Software : Check data consistency with PLATON (e.g., ADDSYM for missed symmetry) and Mercury for intermolecular interactions.

- Data Cross-Validation : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to rule out instrumental artifacts.

Advanced: How can hydrogen-bonding patterns in Ethyl 2-cyanodec-2-enoate crystals be systematically analyzed?

Methodological Answer:

Apply graph set analysis (Bernstein et al., 1995) to categorize hydrogen-bonding motifs:

- Descriptor Notation : Use (e.g., for a 4-membered ring motif) to classify chains, rings, or networks.

- Software Integration : Combine SHELX-derived .cif files with Mercury or CrystalExplorer to visualize and quantify H-bond distances/angles.

- Thermal Motion Analysis : Correlate H-bond strength with anisotropic displacement parameters (ADPs) to assess dynamic vs. static disorder .

Advanced: How can researchers integrate spectroscopic and crystallographic data to resolve ambiguities in molecular conformation?

Methodological Answer:

- DFT Calculations : Perform geometry optimization (e.g., Gaussian09) using crystallographic coordinates, then compare calculated vs. experimental IR/NMR spectra.

- Overlay Analysis : Use WinGX or Coot to superimpose NMR-derived NOE constraints with X-ray structures, identifying deviations >0.5 Å as potential conformational flexibility .

- Multi-Technique Validation : Cross-reference UV-Vis λ (for conjugation extent) with crystallographic π-π stacking distances.

Basic: What experimental design principles should guide reactivity studies of Ethyl 2-cyanodec-2-enoate?

Methodological Answer:

- Variable Isolation : Fix solvent (e.g., DMF for polarity), temperature, and catalyst while varying substituents on the decenoyl chain.

- Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., ethyl benzoate) to quantify reaction efficiency.

- Kinetic Monitoring : Use in-situ FT-IR or -NMR to track nitrile conversion over time .

Advanced: How can methodological flaws in existing studies on Ethyl 2-cyanodec-2-enoate be critically evaluated?

Methodological Answer:

- Confounding Variables : Check for unaccounted moisture (e.g., in solvent) affecting nitrile stability.

- Statistical Significance : Apply Student’s t-test to replicate experiments (n ≥ 3) to assess data reproducibility.

- Peer Review Simulation : Use tools like SciDetect to identify overinterpretation of weak spectroscopic peaks (e.g., noise vs. trace impurities) .

Advanced: How to formulate a research hypothesis examining structure-property relationships in Ethyl 2-cyanodec-2-enoate derivatives?

Methodological Answer:

- Hypothesis Framework : "Substitution at the β-position of the decenoyl chain modulates electron-withdrawing effects, altering nitrile reactivity in nucleophilic additions."

- Variable Definition : Independent variable = substituent electronegativity (e.g., -Cl vs. -OCH); dependent variable = reaction rate with Grignard reagents.

- Literature Gap : Target understudied derivatives (e.g., halogenated analogs) to avoid redundancy and enhance novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。